2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide
CAS No.: 873443-63-1
Cat. No.: VC18748082
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873443-63-1 |
|---|---|
| Molecular Formula | C17H18ClN3O2 |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN3O2/c1-11-4-2-3-5-12(11)13-10-14(21-6-8-23-9-7-21)20-16(18)15(13)17(19)22/h2-5,10H,6-9H2,1H3,(H2,19,22) |
| Standard InChI Key | DQXUEAOPKGWPRA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)N3CCOCC3 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s molecular formula is , featuring a nicotinamide core substituted at positions 2, 4, and 6 (Figure 1). The chloro group at position 2 enhances electrophilicity, facilitating interactions with hydrophobic protein pockets. The 2-methylphenyl group at position 4 contributes steric bulk and π-π stacking potential, while the morpholine ring at position 6 improves aqueous solubility through its polar oxygen atom.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 343.80 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Solubility (Water) | 0.12 mg/mL (25°C) |
| Melting Point | >230°C (decomposes) |
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves a multi-step sequence starting with the formation of the nicotinamide core, followed by sequential functionalization:
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Core Formation: Condensation of ethyl nicotinate with ammonium acetate under reflux yields the primary scaffold.
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Chlorination: Treatment with phosphorus oxychloride introduces the chloro group at position 2.
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Friedel-Crafts Alkylation: Reaction with 2-methylbenzyl chloride in the presence of AlCl3 attaches the 2-methylphenyl group.
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Morpholine Incorporation: Nucleophilic substitution with morpholine under basic conditions completes the structure.
Biological Activity and Mechanism of Action
Neurokinin-1 Receptor Antagonism
The compound exhibits nanomolar affinity () for the NK-1 receptor, a target implicated in pain and anxiety pathways. In vitro assays using CHO-K1 cells transfected with human NK-1 receptors demonstrate dose-dependent inhibition of substance P binding.
Neuroprotective Effects
Preliminary studies in SH-SY5Y neuronal cells under oxidative stress (induced by ) show a 35% increase in cell viability at 10 µM concentration. Mechanistically, this correlates with upregulated expression of anti-apoptotic protein Bcl-2.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Nicotinamide Derivatives
| Compound | NK-1 (nM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | 12.3 | 0.12 |
| 6-Morpholino-nicotinic acid | 45.6 | 1.45 |
| 4-Methyl-N-(2-Cl-phenyl) | 28.9 | 0.08 |
The target compound’s superior potency arises from synergistic effects: the chloro group enhances receptor binding, while morpholine improves bioavailability.
Therapeutic Applications and Future Directions
Pain Management
In murine models of chronic neuropathic pain, oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 8 hours. This efficacy parallels gabapentin but with a faster onset (30 minutes vs. 2 hours).
Anxiety Disorders
A recent double-blind study in rodents showed a 50% reduction in marble-burying behavior (a marker of anxiety) at 5 mg/kg, suggesting potential anxiolytic applications.
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